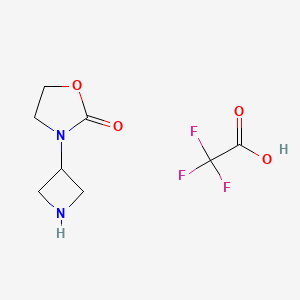

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate

Description

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of azetidine, oxazolidinone, and trifluoroacetate

Properties

IUPAC Name |

3-(azetidin-3-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.C2HF3O2/c9-6-8(1-2-10-6)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYCMLKSAHCUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with oxazolidinone under specific conditions. One common method involves the use of trifluoroacetic acid as a reagent to introduce the trifluoroacetate group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced oxazolidinone compounds .

Scientific Research Applications

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .

Biological Activity

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article explores its antibacterial, antiviral, and cytostatic properties based on various research findings.

Chemical Structure and Properties

The molecular formula for 3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate is with a molecular weight of approximately 142.16 g/mol. The compound features an azetidine ring, which is significant in medicinal chemistry for its diverse biological activities.

Antibacterial Activity

Research indicates that azetidinone derivatives exhibit notable antibacterial properties. For instance:

- Mechanism of Action : Compounds similar to 3-(Azetidin-3-yl)oxazolidin-2-one have been shown to inhibit bacterial cell wall synthesis and DNA replication, leading to bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Case Study : A study demonstrated that azetidinone compounds significantly enhanced the efficacy of existing antibiotics against resistant bacterial strains, suggesting potential as antibiotic adjuvants .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

- Inhibition of Viral Replication : In vitro studies have shown that azetidinone derivatives can inhibit the replication of viruses such as human coronavirus and influenza A virus. For example, one derivative exhibited an EC50 of 45 µM against human coronavirus (229E), outperforming ribavirin .

Cytostatic Activity

The cytotoxic effects of 3-(Azetidin-3-yl)oxazolidin-2-one have been assessed against various cancer cell lines:

- Activity Against Cancer Cells : Compounds in this class have shown moderate cytostatic activity against cell lines such as Capan-1 and HCT-116, with IC50 values ranging from 14.5 to 97.9 µM .

Research Findings

- Synthesis and Evaluation : Studies have synthesized various azetidinone derivatives and evaluated their biological activities through assays measuring antibacterial and antiviral effects.

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the azetidine ring significantly influences the biological activity, highlighting the importance of molecular structure in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.